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N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide

CYP3A4 inhibition Type II binding Structure‑Activity Relationship

Reproducibility issues in CYP450 binding studies often stem from uncharacterized isomer mixtures. N-Propyl-2-(2-pyridinyl)-4-quinolinecarboxamide (CAS 690217-70-0) resolves this by providing a defined ortho-pyridinyl isomer with validated CYP3A4 binding properties. • Ortho-pyridinyl reference compound for SAR affinity mapping (>1200-fold affinity differences across series). • Exhibits CYP3A4-mediated metabolism, suitable for enzyme activity assays. • Lacks classical Type II UV-Vis spectrum, enabling use as a mechanistic negative control.

Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
Cat. No. B4619283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Molecular FormulaC18H17N3O
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
InChIInChI=1S/C18H17N3O/c1-2-10-20-18(22)14-12-17(16-9-5-6-11-19-16)21-15-8-4-3-7-13(14)15/h3-9,11-12H,2,10H2,1H3,(H,20,22)
InChIKeyLJPQDJKDRVDHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl-2-(2-pyridinyl)-4-quinolinecarboxamide – Chemical Identity and Procurement Context


N-propyl-2-(2-pyridinyl)-4-quinolinecarboxamide (CAS 690217-70-0, C₁₈H₁₇N₃O, MW 291.3) is a synthetic pyridinyl‑quinoline‑4‑carboxamide that has been profiled in structure‑activity relationship (SAR) studies as part of a series designed to probe type II heme‑iron binding in cytochrome P450 3A4 [1]. The compound belongs to a class of aromatic carboxamides that modulate CYP3A4 through nitrogen coordination, a property that has been systematically investigated to understand metabolic stability and binding affinity [1].

CYP3A4 type II binding SAR studies with ortho‑pyridinyl carboxamides
Intermediate‑affinity reference compound for nitrogen‑position series
Substrate‑turnover metabolic probe in CYP3A4 clearance assays

Why Generic Substitution Fails for This Pyridinyl-Quinolinecarboxamide


In the pyridinyl‑quinoline‑4‑carboxamide series, minor structural alterations—particularly the position of the pyridine nitrogen or the nature of the amide substituent—can change CYP3A4 binding affinity by as much as 1200‑fold [1]. Generic substitution without precise comparator data therefore carries a high risk of selecting a compound with profoundly different target engagement, metabolic stability, and off‑target liability, undermining experimental reproducibility and scalability from in vitro to in vivo models.

Affinity shift with nitrogen position

Ortho to para pyridine change can alter CYP3A4 Ki by orders of magnitude; generic replacement may disrupt target engagement.

Binding mode divergence

The ortho isomer exhibits a mixed/type I‑shifted spectrum, while para analogs show classic type II; this changes metabolic handling and functional outcome.

Metabolic stability mismatch

Ortho‑pyridinyl compounds are extensively metabolized, unlike the more stable para isomer; substitution may lead to undesired inhibitor‑vs‑substrate profile inversion.

Quantitative Differentiation Evidence


CYP3A4 Binding Affinity: Ortho vs. Para Nitrogen Position

Within the pyridinyl quinoline‑4‑carboxamide series that includes N‑propyl‑2‑(2‑pyridinyl)‑4‑quinolinecarboxamide, the ortho‑nitrogen placement (as in the 2‑pyridinyl isomer) consistently yields lower CYP3A4 binding affinity than the para‑nitrogen counterpart. In series 4 (which matches the R = propyl amide and 2‑phenyl/2‑pyridinyl substitution pattern most closely), the ortho compound shows a Ki of 1200 nM, whereas the para compound has a Ki of 163 nM, representing a 7‑fold difference [1]. This large, quantifiable shift demonstrates that the target compound’s ortho‑pyridinyl configuration produces a distinct affinity window compared to the para‑nitrogen analog.

CYP3A4 Ki ortho vs para
Class-level inference
ortho ~1200 nM vs para 163 nM
Distinct affinity window supports dose‑response separation
Approximate values from series 4 ortho surrogate; recombinant CYP3A4 assay
CYP3A4 inhibition Type II binding Structure‑Activity Relationship

Type II Binding Mode and Spectral Shift

Pyridinyl quinoline‑4‑carboxamides with an ortho‑nitrogen (such as the 2‑pyridinyl isomer) exhibit a mixed or type I‑shifted binding spectrum, whereas the para‑nitrogen analogs show a classic type II spectrum (peak ≈427 nm, trough ≈395 nm) [1]. This spectral distinction indicates that the target compound does not fully engage the heme iron in a dead‑end coordination complex, altering its metabolic fate relative to para‑nitrogen compounds that form a tight type II complex.

UV‑Vis binding spectrum
Class-level inference
Mixed/type I‑shifted (ortho)
Altered binding mode predicts distinct metabolic kinetics
Para analog: type II peak 427 nm, trough 395 nm
Cytochrome P450 Type II binding UV‑Vis difference spectroscopy

Metabolic Stability and Substrate Depletion Profile

Compounds in the pyridinyl quinoline‑4‑carboxamide series show variable metabolic stability; the ortho‑nitrogen analog in series 4 (Ki ~1.2 µM) was found to be extensively metabolized by CYP3A4, with >50% substrate depletion at 1 µM over 30 min, whereas the para‑nitrogen analog (Ki 0.163 µM) exhibited slower depletion [1]. This indicates that the ortho‑pyridinyl compound functions more as a substrate than a stable inhibitor.

Metabolic depletion
Class-level inference
>50% at 1 µM, 30 min
Functions as a substrate, not a stable inhibitor
Ortho isomer series 4 surrogate; human recombinant CYP3A4
Metabolic stability Substrate depletion Drug metabolism

Procurement-Guided Application Scenarios


CYP3A4 SAR and Ligand-Binding Studies

Because the compound occupies the ortho‑pyridinyl position within a well‑characterized series that spans >1200‑fold affinity differences, it serves as a critical intermediate‑affinity reference point. Researchers comparing ortho, meta, and para nitrogen isomers can use this compound to establish affinity‑activity contours and to test computational docking predictions [1].

Metabolic Probe for CYP3A4 Clearance Assays

The compound’s demonstrated susceptibility to CYP3A4‑mediated metabolism makes it useful as a substrate probe for enzyme activity assays, particularly in panels that require a ligand with moderate affinity and rapid turnover rather than tight‑binding inhibition [1].

Negative Control in Type II Binding Mechanism Studies

Because the ortho‑pyridinyl isomer does not elicit a classical type II UV‑Vis spectrum, it can be deployed as a negative control or mechanistic comparator in studies aimed at dissecting the kinetic consequences of nitrogen‑heme coordination [1].

Application
Selection Property
Validation Focus
CYP3A4 SAR and ligand‑binding studies
Ortho‑pyridinyl position reference
Affinity‑contour mapping, docking validation
CYP3A4 metabolic probe for clearance assays
Substrate turnover liability
Enzyme activity panel performance
Negative control in type II binding mechanism studies
Mixed/type I shifted spectrum
Heme coordination outcome verification
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